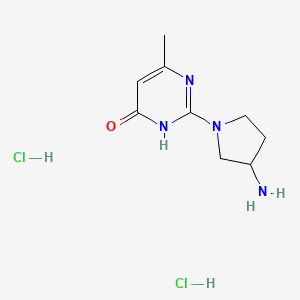

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

Overview

Description

The compound “2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride” is a pyrimidine derivative with an aminopyrrolidine substituent . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The aminopyrrolidine group is a five-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidines and pyrimidines can be synthesized through various methods . For instance, pyrrolidines can be synthesized from primary amines and diols . Pyrimidines can be synthesized from amines and carbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The exact three-dimensional structure would depend on the specific locations of these rings and the other substituents .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine and pyrrolidine rings, as well as the amino and methyl groups . The nitrogen atoms in the rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the rings could potentially increase the compound’s polarity .Scientific Research Applications

Molecular Docking and Synthesis Studies

- Molecular Docking and Synthesis of Derivatives : A study focused on the synthesis of derivatives, such as substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile. The molecular docking results showed high affinity with CDK4 protein, indicating potential applications in drug design and protein interaction studies (Holam, Santhoshkumar, & Killedar, 2022).

Asymmetric Synthesis

- Asymmetric Synthesis for Vicinal Diamine Derivatives : This research explored the conjugate addition of benzylamine for the asymmetric synthesis of derivatives like 4amino-5-methylpyrrolidin-2-one. Such syntheses are important in developing biologically active molecules, including renin-inhibitory statin analogs and antipsychotic drugs (Yoon, Ha, Kim, & Lee, 2010).

Antibacterial Agents

- Enantiomers of an Antibacterial Agent : A study on the enantiomers of a compound structurally related to 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride demonstrated significant antibacterial activity. This indicates potential applications in antibacterial drug development (Rosen et al., 1988).

Nuclear Magnetic Resonance Studies

- NMR Studies on Tautomerism : Nuclear Magnetic Resonance (NMR) studies of related compounds helped in understanding tautomerism, an essential aspect in the study of chemical properties and reactions (Spiessens & Anteunis, 2010).

Development of Selective Inhibitors

- Selective Inhibitors for Rheumatoid Arthritis : The design and synthesis of 3(R)-aminopyrrolidine derivatives for selective inhibition of JAK1, relevant in the treatment of rheumatoid arthritis, showcased the application in medicinal chemistry (Chough et al., 2018).

Antiviral Activity

- Antiviral Activity of Carbocyclic Analogues : Synthesis of 2-amino-3,4-dihydro-7-alkyl-7H-pyrrolo[2,3-d]pyrimidin-4-ones led to the discovery of compounds with selective inhibitory activities against HSV1 and HSV2, indicating potential in antiviral therapies (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Antimicrobial and Antioxidant Potential

- Antimicrobial and Antioxidant Studies : Research on newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones revealed potent inhibitory action against bacterial strains and profound antioxidant potential, emphasizing its relevance in pharmaceutical applications (Kumar, Sharma, Kumari, & Kalal, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, reactivity, and potential applications. Pyrimidine and pyrrolidine derivatives are often of interest in medicinal chemistry due to their presence in many biologically active compounds .

properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.2ClH/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13;;/h4,7H,2-3,5,10H2,1H3,(H,11,12,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSZHTLWYNHZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3251364.png)

![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3251369.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-(1-methylethyl)-](/img/structure/B3251419.png)

![1-Azetidinecarboxylic acid, 2-[[[2-nitro-3-pyridinyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3251457.png)